molecular formula C23H17ClN2O2S B2810148 2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 392248-45-2

2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide

Número de catálogo: B2810148
Número CAS: 392248-45-2
Peso molecular: 420.91
Clave InChI: RDWMNWATVOLMHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thiazole core substituted with a biphenyl group at the 4-position and a 4-chlorophenoxy-acetamide moiety at the 2-position. The 4-chlorophenoxy group may influence electronic properties and metabolic stability compared to other derivatives.

Propiedades

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S/c24-19-10-12-20(13-11-19)28-14-22(27)26-23-25-21(15-29-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMNWATVOLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-phenylphenyl)-1,3-thiazol-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparación Con Compuestos Similares

Structural Modifications and Their Implications

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Thiazole 4-position) Acetamide Modification Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-(4-Phenylphenyl) 2-(4-Chlorophenoxy) 513.12 High lipophilicity; potential CNS activity due to biphenyl group
N-[5-(4-Bromobenzyl)-1,3-Thiazol-2-yl]-2-(4-Chlorophenoxy)Acetamide 5-(4-Bromobenzyl) 2-(4-Chlorophenoxy) 437.74 Bromine substitution may enhance halogen bonding; reduced steric bulk vs. biphenyl
2-(4-Chlorophenoxy)-N-[4-(1,3-Thiazol-2-ylsulfamoyl)Phenyl]Acetamide 4-(Sulfamoylphenyl) 2-(4-Chlorophenoxy) 423.89 Sulfamoyl group increases polarity, potentially improving solubility
2-Chloro-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide 4-(4-Fluorophenyl) 2-Chloro 268.71 Fluorine enhances electronegativity; simpler structure with lower molecular weight
N-[4-(4-Chloro-3-Methylphenyl)-1,3-Thiazol-2-yl]Acetamide 4-(4-Chloro-3-Methylphenyl) Unmodified acetamide 307.78 Methyl group may stabilize π-π interactions; chloro substituent aids in target recognition
2-(3-Chlorophenoxy)-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide 4-(4-Fluorophenyl) 2-(3-Chlorophenoxy) 362.81 Meta-chloro vs. para-chloro affects steric and electronic profiles

Key Research Findings

  • Lipophilicity and Bioavailability : The biphenyl group in the target compound enhances lipophilicity (clogP ~5.2) compared to analogs with polar groups like sulfamoyl (clogP ~3.1) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Halogen Effects : Bromine in the bromobenzyl analog (437.74 g/mol) increases molecular weight but may strengthen halogen bonding in enzymatic pockets, as seen in kinase inhibitors . Fluorine in the 4-fluorophenyl derivative (268.71 g/mol) offers metabolic resistance and electronegativity for hydrogen bonding .
  • Synthetic Accessibility : The target compound likely requires multi-step synthesis involving Suzuki-Miyaura coupling for biphenyl formation, whereas simpler analogs (e.g., 4-fluorophenyl derivatives) are synthesized via direct cyclization .
  • Biological Activity: COX/LOX Inhibition: Analogs with methoxy or hydroxy groups (e.g., 6a in ) show cyclooxygenase/lipoxygenase inhibition, suggesting the target compound’s 4-chlorophenoxy group may similarly modulate anti-inflammatory activity . Kinase Modulation: The morpholino group in N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (338749-93-2) enhances solubility but reduces cell permeability compared to the target’s biphenyl group .

Critical Analysis of Structural Variations

  • Biphenyl vs.
  • Chlorophenoxy Positioning: Para-substitution (target compound) vs. meta-substitution () alters dipole moments and steric hindrance, impacting target selectivity .
  • Polar Modifications: Sulfamoyl () and morpholino () groups improve solubility but may require prodrug strategies for effective delivery.

Q & A

Basic Research Questions

What are the standard synthetic protocols for preparing 2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of α-haloketones with thioureas or thioamides under reflux in ethanol or DMF .
  • Acetamide coupling : Reacting 2-(4-chlorophenoxy)acetic acid with the thiazole-2-amine intermediate using coupling agents like EDCI/HOBt in dichloromethane .
  • Optimization : Control temperature (60–80°C), use anhydrous solvents, and monitor via TLC/HPLC. Catalysts (e.g., triethylamine) improve yields .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/HRMS : Confirm molecular structure and purity (e.g., ¹H/¹³C NMR for aromatic protons, HRMS for molecular ion validation) .
  • X-ray crystallography : Resolve stereochemistry using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
  • HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) or anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

What strategies address poor solubility in pharmacological studies?

  • Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the acetamide or phenyl positions .

How do structural analogs inform structure-activity relationships (SAR)?

Analog Substituent Biological Activity Source
7-MethoxybenzofuranEnhanced antifungal
4-FluorobenzenesulfonylIncreased anticancer
4-MethylphenylImproved solubility

Advanced Research Questions

How can low synthetic yields or side products be mitigated during scale-up?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted thiourea intermediates).
  • Process optimization : Switch to flow chemistry for controlled mixing or use microwave-assisted synthesis to reduce reaction time .

How should contradictory bioactivity data across studies be resolved?

  • Purity validation : Re-test compounds with ≥98% HPLC purity.
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic studies : Perform kinase profiling or transcriptomic analysis to identify off-target effects .

What advanced techniques resolve ambiguous structural data (e.g., tautomerism)?

  • Dynamic NMR : Analyze proton exchange in DMSO-d₆ at variable temperatures.
  • DFT calculations : Compare computed (Gaussian 09) and experimental IR/UV spectra .

How can SAR studies be expanded to optimize pharmacokinetics?

  • LogP modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity.
  • Metabolic stability : Test in liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites for derivatization .

What integrated approaches assess toxicity and metabolic pathways?

  • In vivo models : Acute toxicity in zebrafish embryos (LC₅₀) or 28-day rodent studies.
  • Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites in plasma .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.